molecular formula C22H20N2O5S B1673316 Hmn-214 CAS No. 173529-46-9

Hmn-214

Cat. No. B1673316
M. Wt: 424.5 g/mol
InChI Key: OCKHRKSTDPOHEN-BQYQJAHWSA-N
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Description

HMN-214 is an orally bioavailable prodrug form of HMN-176 . It is an indirect inhibitor of polo-like kinase (PLK) activity that inhibits the proliferation of a variety of cancer cells . It interferes with the subcellular spatial location of polo-like kinase-1, a serine/threonine kinase that regulates critical mitotic events .


Synthesis Analysis

HMN-214 is administered orally and is rapidly converted to HMN-176 . The objectives of the study were to determine the maximum tolerated dose and the dose-limiting toxicities of HMN-214 when administered orally on a 21-day continuous dosing schedule every 28 days .


Molecular Structure Analysis

The molecular formula of HMN-214 is C22H20N2O5S . It has an average mass of 424.470 Da and a mono-isotopic mass of 424.109283 Da .


Chemical Reactions Analysis

HMN-214 is known to selectively interfere with PLK1 function . It significantly inhibits cell cycle regulator CDK1 and the phosphorylation and activation of PLK1 in NB . It also induces apoptosis and significantly obstructs the cell cycle at the G2/M phase in NB cells by inhibiting multiple cell-cycle-related genes, such as PLK1, WEE1, CDK1, CDK2, Cyclin B1, CHK1, and CHK2 .


Physical And Chemical Properties Analysis

HMN-214 has a boiling point of 663.1±65.0 °C, a density of 1.2±0.1 g/cm3, and a molar volume of 342.2±7.0 cm3 . It is insoluble in water and ethanol but is soluble in DMSO .

Scientific Research Applications

Inhibition of Polo-like Kinase 1 by HMN-214

HMN-214, a prodrug of HMN-176, has been identified as a significant inhibitor of Polo-like kinase 1 (PLK1), an essential component in cell cycle progression. The inhibition of PLK1 by HMN-214 shows promising results in the treatment of neuroblastoma (NB), a heterogeneous solid tumor occurring in early embryonic stages and accounting for a substantial portion of pediatric cancer deaths. The study by Chilamakuri et al.

(2022) found that HMN-214 significantly inhibits NB proliferation and colony formation in various cell lines, induces apoptosis, and obstructs cell cycle progression at the G2/M phase by targeting multiple cell-cycle-related genes. The study highlights the potential of HMN-214 as a novel therapeutic approach for neuroblastoma treatment (Chilamakuri, Rouse, & Agarwal, 2022).

MicroRNA-214 in Cervical and Colorectal Cancer Cells

Another significant application of HMN-214 is related to MicroRNA-214 (miR-214), which has been shown to act as a tumor suppressor in human cervical and colorectal cancer cells. Chandrasekaran et al. (2016) identified high mobility group AT-hook 1 (HMGA1) as a novel target for miR-214-mediated suppression of growth and motility in these cancers. The study found that low expression of miR-214, along with elevated levels of HMGA1, may contribute to cervical and colorectal cancer progression. The regulation of HMGA1 by miR-214 opens new avenues for therapeutic strategies in treating these cancers (Chandrasekaran, Sathyanarayanan, & Karunagaran, 2016).

Safety And Hazards

HMN-214 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

N-(4-methoxyphenyl)sulfonyl-N-[2-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-17(25)24(30(27,28)21-11-9-20(29-2)10-12-21)22-6-4-3-5-19(22)8-7-18-13-15-23(26)16-14-18/h3-16H,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKHRKSTDPOHEN-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1C=CC2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C1=CC=CC=C1/C=C/C2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025981
Record name N-((4-Methoxyphenyl)sulfonyl)-N-(2-((1E)-2-(1-oxido-4-pyridinyl)ethenyl)phenyl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hmn-214

CAS RN

173529-46-9
Record name N-[(4-Methoxyphenyl)sulfonyl]-N-[2-[(1E)-2-(1-oxido-4-pyridinyl)ethenyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173529-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HMN 214
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173529469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((4-Methoxyphenyl)sulfonyl)-N-(2-((1E)-2-(1-oxido-4-pyridinyl)ethenyl)phenyl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HMN-214
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94E9UR0RFR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
297
Citations
H Tanaka, N Ohshima, M Ikenoya, K Komori, F Katoh… - Cancer research, 2003 - AACR
… oral administration of the prodrug HMN-214 caused no significant nerve … In Phase I clinical trials, HMN-214 has caused sensory … As expected from the mechanism of action of HMN-214 (…
Number of citations: 86 aacrjournals.org
M Takagi, T Honmura, S Watanabe… - Investigational new …, 2003 - Springer
… HMN-214 was synthesized as an oral prodrug because of the … HMN-214 was an acceptable oral prodrug of HMN-176. In the in vivo analysis of the schedule-dependency of HMN-214, …
Number of citations: 54 link.springer.com
DD Von Hoff, C Taylor, S Rubin, J Cohen… - Journal of Clinical …, 2004 - ascopubs.org
… HMN-214 is a prodrug of HMN-176 with improved oral absorption. We performed a dose escalation trial of HMN-214 … HMN-214 was escalated in cohorts of 3, with expansion if 1/3 pts on …
Number of citations: 16 ascopubs.org
LL Garland, C Taylor, DL Pilkington, JL Cohen… - Clinical cancer …, 2006 - AACR
… HMN-214 in patients with advanced cancer to assess the safety profile and pharmacokinetics of HMN-214 … were enrolled onto four dosing cohorts of HMN-214 from 3 to 9.9 mg/m 2 /d …
Number of citations: 93 aacrjournals.org
R Chilamakuri, DC Rouse, S Agarwal - Pharmaceuticals, 2022 - mdpi.com
… Therefore, we aimed to develop a targeting strategy for PLK1 by repurposing HMN-214 in … response to HMN-214 treatment in NB cells. Furthermore, we observed that HMN-214 directly …
Number of citations: 2 www.mdpi.com
R Chilamakuri, S Agarwal - … : Official Publication of the Federation of …, 2022 - europepmc.org
… Additionally, we found that HMN-214 significantly induces … Our molecular analysis further revealed that HMN-214 significantly … of HMN-214 on NB tumor growth. Results showed that …
Number of citations: 2 europepmc.org
L Hu, Z Li, J Jiang, DW Boykin - Anti-Cancer Agents in …, 2008 - ingentaconnect.com
… In fact, E-7010, HMN-214, T138067 and T900607 have entered clinical trials against solid tumors, including multidrug resistant (MDR) ones (Table 1) [16-19]. The purpose of this review …
Number of citations: 24 www.ingentaconnect.com
H Khachatryan, B Olszowy, CA Barrero, J Gordon… - Biomolecules, 2023 - mdpi.com
… The positive control compounds (colchicine and vincristine) as well as the identified hits in this study (ON-01910, KX2-391, and HMN-214) were acquired for further validation from …
Number of citations: 7 www.mdpi.com
P Schöffski - The oncologist, 2009 - academic.oup.com
… The antitumor activity of HMN-214 in these xenografts … the MTD and PK of HMN-214 when administered either daily for … The PK analysis showed that HMN-214 was rapidly converted to …
Number of citations: 255 academic.oup.com
F Incardona, E Golez, A Zou, N Pathan, M Hoggan… - Cancer Research, 2004 - AACR
… Simultaneous treatment with HMN-214 and 5-FU/LV both administered at day 0 did not … schedule dependence of HMN-214 with cytotoxic therapy. Combination of HMN-214 or active …
Number of citations: 1 aacrjournals.org

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